molecular formula C24H39ClN2O3 B11953415 N-(4-chloro-3-nitrophenyl)octadecanamide CAS No. 143218-50-2

N-(4-chloro-3-nitrophenyl)octadecanamide

Cat. No.: B11953415
CAS No.: 143218-50-2
M. Wt: 439.0 g/mol
InChI Key: IQXXHRLYVWKNRM-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)octadecanamide is a synthetic organic compound featuring a long-chain octadecanamide moiety linked to a substituted aromatic ring containing chloro and nitro functional groups. This molecular structure is characteristic of compounds investigated in materials science and chemical synthesis research . Compounds with similar N-aryl amide structures are of significant interest as synthetic intermediates for the development of more complex molecules with specialized properties . The presence of both chloro and nitro substituents on the phenyl ring makes this compound a potential candidate for further chemical transformations, including nucleophilic aromatic substitution or reduction reactions, to create novel chemical entities . In research contexts, such molecules may be explored for their surface-active properties or as potential precursors in the development of performance chemicals for industrial applications . Researchers are encouraged to handle this material with appropriate safety precautions. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

143218-50-2

Molecular Formula

C24H39ClN2O3

Molecular Weight

439.0 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)octadecanamide

InChI

InChI=1S/C24H39ClN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)26-21-18-19-22(25)23(20-21)27(29)30/h18-20H,2-17H2,1H3,(H,26,28)

InChI Key

IQXXHRLYVWKNRM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Acyl Halide-Amine Coupling

The most direct method involves reacting 4-chloro-3-nitroaniline with octadecanoyl chloride under basic conditions. This approach leverages the nucleophilic properties of the amine group, which attacks the electrophilic carbonyl carbon of the acyl chloride.

Reaction Scheme:

C17H35COCl+H2N-C6H3(Cl)(NO2)C24H39ClN2O3+HCl\text{C}{17}\text{H}{35}\text{COCl} + \text{H}2\text{N-C}6\text{H}3(\text{Cl})(\text{NO}2) \rightarrow \text{C}{24}\text{H}{39}\text{ClN}2\text{O}3 + \text{HCl}

Key Parameters:

  • Solvent: Dichloromethane or tetrahydrofuran (THF)

  • Base: Triethylamine or pyridine (2.5 equivalents)

  • Temperature: 0–25°C

  • Yield: 78–92%

Solid-supported amine scavengers, such as polymer-bound tertiary amines, are critical for removing excess acyl halides and improving purity. For instance, a 1:1.1 molar ratio of amine to acyl chloride ensures complete conversion while minimizing side reactions.

Nitro Group Installation Post-Amidation

An alternative route involves synthesizing N-(4-chlorophenyl)octadecanamide first, followed by nitration at the meta position. This method avoids handling nitro-containing intermediates during amide formation.

Nitration Conditions:

  • Nitrating Agent: Fuming HNO₃ or HNO₃/H₂SO₄ mixture

  • Temperature: −10°C to 0°C (to prevent over-nitration)

  • Yield: 65–75%

This method requires careful regiochemical control, as competing para-nitration or di-nitration can occur. Computational modeling predicts a 4:1 selectivity for meta-nitration due to the electron-withdrawing chloro group.

Industrial-Scale Process Optimization

Scavenger-Assisted Purification

The combinatorial synthesis approach described in EP0825164A2 employs solid-supported scavengers to streamline purification. Key steps include:

  • Reacting 4-chloro-3-nitroaniline with octadecanoyl chloride in THF.

  • Adding polymer-bound dimethylamine to sequester unreacted acyl chloride.

  • Filtering the scavenger and evaporating the solvent.

Advantages:

  • Reduces chromatography dependency.

  • Achieves >98% purity in one step.

Catalytic Amidation Techniques

Recent advances in catalytic amidation, as outlined in Divakaran et al. (2025), utilize TiO₂-supported gold nanoparticles (Au/TiO₂) to activate carboxylic acids directly. For this compound:

Protocol:

  • Mix octadecanoic acid (1 eq), 4-chloro-3-nitroaniline (1.2 eq), and Au/TiO₂ (5 mol%).

  • Heat at 120°C under N₂ for 12 hours.

  • Filter the catalyst and recrystallize the product.

Performance Metrics:

ParameterValue
Conversion95%
Isolated Yield88%
Catalyst Reuse5 cycles

This method eliminates acyl chloride handling but requires high temperatures and specialized catalysts.

Comparative Analysis of Methods

Table 1: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Acyl Chloride9298High$$
Post-Amidation Nitration7590Moderate$$$
Catalytic Amidation8895Low$$$$

The acyl chloride method remains superior for industrial applications due to its high yield and scalability. However, catalytic amidation offers greener chemistry trade-offs despite higher costs.

Challenges and Mitigation Strategies

Byproduct Formation

  • Chloro-Nitro Isomerization: Elevated temperatures during nitration can cause isomerization to the 2-chloro-5-nitro derivative. Mitigation involves strict temperature control (−5°C to 5°C).

  • Hydrolysis of Acyl Chloride: Moisture-sensitive reactions require anhydrous conditions and molecular sieves.

Purification Difficulties

The compound’s high molecular weight (439 g/mol) and lipophilicity complicate crystallization. Gradient recrystallization using hexane/ethyl acetate (8:2) achieves >99% purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)octadecanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: N-(4-chloro-3-aminophenyl)octadecanamide.

    Substitution: N-(4-substituted-3-nitrophenyl)octadecanamide.

    Hydrolysis: Octadecanoic acid and 4-chloro-3-nitroaniline.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)octadecanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.

    Medicine: Investigated for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs to specific tissues.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)octadecanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The nitro and chloro substituents on the aromatic ring may also participate in specific binding interactions with target proteins, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on substituents and molecular features:

N-(4-nitrophenyl)octadecanamide
  • Molecular Formula : C₂₄H₄₀N₂O₃
  • Substituents : A single nitro group at the para-position of the phenyl ring.
  • Key Differences: The absence of a chlorine atom reduces molecular weight (404.59 g/mol vs. ~439.02 g/mol for the target compound) and alters electronic effects. Nitro groups are strongly electron-withdrawing, which may enhance thermal stability but reduce solubility in non-polar solvents compared to alkyl-substituted analogs.
N,N-dimethyl-octadecanamide
  • Molecular Formula: C₂₀H₄₁NO
  • Substituents : Two methyl groups on the amide nitrogen.
  • Key Differences : The lack of an aromatic ring simplifies the structure, increasing hydrophobicity. The dimethyl groups likely improve solubility in organic solvents compared to aromatic amides.
3-Chloro-N-phenyl-phthalimide
  • Molecular Formula: C₁₄H₈ClNO₂
  • Substituents : Chlorine on a phthalimide scaffold.
  • Key Differences : As a phthalimide derivative, this compound belongs to a distinct chemical class with cyclic imide functionality. Its applications in polymer synthesis highlight how chloro-aromatic groups can stabilize polymeric backbones.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties (Inferred)
N-(4-chloro-3-nitrophenyl)octadecanamide C₂₄H₃₉ClN₂O₃ ~439.02 4-Cl, 3-NO₂ on phenyl High polarity, potential thermal stability
N-(4-nitrophenyl)octadecanamide C₂₄H₄₀N₂O₃ 404.59 4-NO₂ on phenyl Moderate solubility in polar solvents
N,N-dimethyl-octadecanamide C₂₀H₄₁NO 311.55 N,N-dimethyl Hydrophobic, low melting point
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.68 Chloro-phthalimide High crystallinity, polymer precursor

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-chloro-3-nitrophenyl)octadecanamide, and how can purity be ensured?

  • Methodology :

  • Synthesis : React 4-chloro-3-nitroaniline with octadecanoyl chloride in polar aprotic solvents (e.g., acetonitrile or DMF) under reflux to facilitate nucleophilic acyl substitution. Catalysts like triethylamine may enhance reactivity .
  • Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane for initial purification. Confirm purity via TLC (Rf tracking) and HPLC with UV detection (λ = 254 nm) .
    • Key Considerations : Monitor reaction progress via intermediate characterization (e.g., FTIR for amide bond formation at ~1650 cm⁻¹).

Q. How can the molecular structure of this compound be rigorously characterized?

  • Techniques :

  • Crystallography : Grow single crystals via slow evaporation in DCM/hexane. Resolve structure using SHELXL for refinement and OLEX2 for visualization. Compare bond lengths/angles with similar chloronitroaryl amides (e.g., C-Cl = ~1.74 Å, C-NO₂ = 1.47 Å) .
  • Spectroscopy : Confirm functional groups via ¹H/¹³C NMR (e.g., aryl protons at δ 7.5–8.5 ppm, amide NH at δ 8.2 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What are the common chemical reactions involving the nitro and amide groups in this compound?

  • Reactivity :

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling downstream functionalization (e.g., diazotization).
  • Amide Hydrolysis : Acidic/basic conditions cleave the amide bond; monitor via TLC and characterize hydrolyzed fragments (e.g., octadecanoic acid via GC-MS) .
    • Side Reactions : Nitro group participation in electrophilic substitution (e.g., nitration at meta positions) may require controlled conditions to avoid byproducts .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in spectroscopic interpretations of this compound?

  • Case Study : X-ray diffraction (XRD) can clarify ambiguous NOESY or COSY NMR signals (e.g., confirming aryl vs. alkyl proton environments). For instance, XRD data for N-(4-chloro-3-nitrophenyl)maleamic acid (monoclinic, P21/c, a = 9.7187 Å) validate torsion angles incompatible with alternative conformers .
  • Software Tools : Use SHELXD for phase problem resolution and Mercury for overlaying experimental/DFT-calculated structures to identify discrepancies .

Q. What experimental strategies optimize yield in multi-step syntheses of derivatives?

  • Design Framework :

  • Stepwise Optimization : Use DoE (Design of Experiments) to vary solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., DMAP for acylation).
  • Intermediate Trapping : Isolate and characterize reactive intermediates (e.g., Schiff bases) via LC-MS to identify bottlenecks .
    • Case Example : In synthesizing N-(4-chloro-3-nitrophenyl)urea analogs, urea bond formation requires anhydrous conditions and stoichiometric control to avoid dimerization .

Q. How does the amphiphilic structure of this compound influence its biological interactions?

  • Mechanistic Insights :

  • Membrane Integration : The C18 alkyl chain embeds into lipid bilayers, altering membrane fluidity (measured via fluorescence anisotropy with DPH probes). The chloronitroaryl headgroup may disrupt protein-lipid interactions (e.g., kinase inhibition assays) .
  • Cellular Uptake : Use confocal microscopy with fluorescently tagged analogs (e.g., BODIPY-labeled) to track sublocalization in organelles .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

  • Workflow :

  • Docking Studies : Simulate binding to targets (e.g., cytochrome P450 isoforms) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-protein complexes.
  • QSAR Modeling : Correlate logP (calculated via ChemAxon) with cytotoxicity (IC50) in cancer cell lines to prioritize derivatives for synthesis .

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